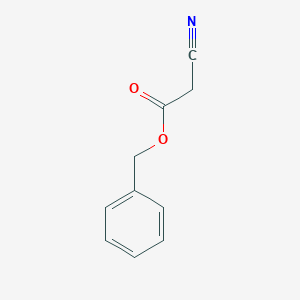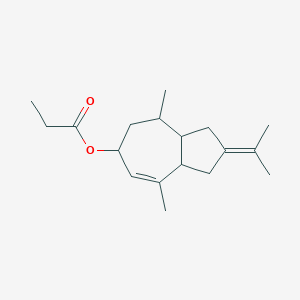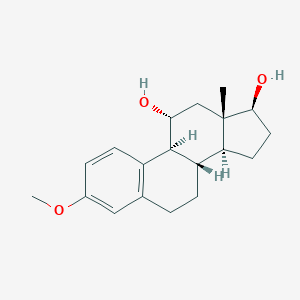
Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-, also known as methoxyestradiol (2-ME), is a metabolite of estradiol. It is a natural compound that has been found to have various biological activities.
Mécanisme D'action
Methoxyestradiol has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). Methoxyestradiol has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Methoxyestradiol has been found to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. It has been found to regulate gene expression by binding to estrogen receptors and by modulating the activity of transcription factors. Methoxyestradiol has been found to have effects on the cardiovascular system, including reducing blood pressure and improving endothelial function. It has also been found to have effects on the nervous system, including reducing neuroinflammation and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol in lab experiments is that it is a natural compound that can be easily synthesized. Another advantage is that it has been extensively studied and has been found to have various biological activities. However, one limitation of using Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol in lab experiments is that it can be difficult to determine the optimal concentration to use, as it can have different effects at different concentrations.
Orientations Futures
There are several future directions for the study of Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, future studies could investigate the optimal dose and route of administration of Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol, as well as its potential interactions with other drugs.
Méthodes De Synthèse
Methoxyestradiol can be synthesized from estradiol by the action of catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on a catechol substrate. Methoxyestradiol can also be synthesized by the action of cytochrome P450 enzymes, which catalyze the hydroxylation of estradiol at the C-2 position, followed by methylation at the C-3 position.
Applications De Recherche Scientifique
Methoxyestradiol has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic effects. It has been studied as a potential therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Methoxyestradiol has also been found to have neuroprotective effects and has been studied as a potential treatment for traumatic brain injury and stroke.
Propriétés
Numéro CAS |
10516-35-5 |
|---|---|
Nom du produit |
Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)- |
Formule moléculaire |
C19H26O3 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(8S,9S,11R,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-11,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-10-16(20)18-13-6-4-12(22-2)9-11(13)3-5-14(18)15(19)7-8-17(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18+,19-/m0/s1 |
Clé InChI |
QWOHYQRSCIQCKW-UESMBRTFSA-N |
SMILES isomérique |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC)O |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)OC)O |
SMILES canonique |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)OC)O |
Synonymes |
3-Methoxyestra-1,3,5(10)-triene-11α,17β-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)
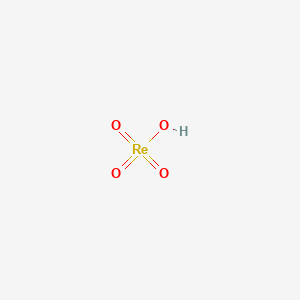
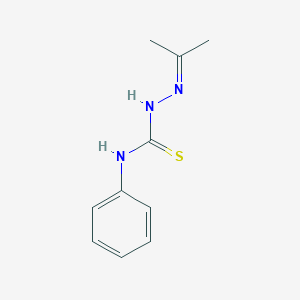
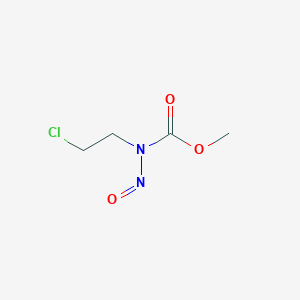
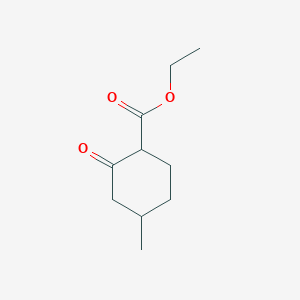
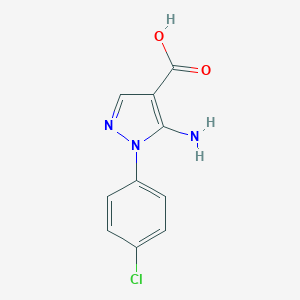
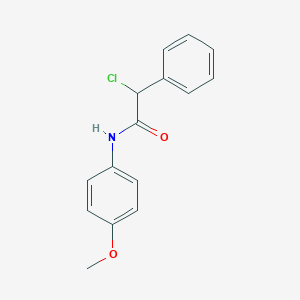
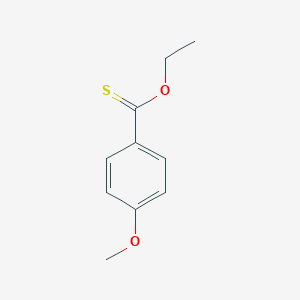
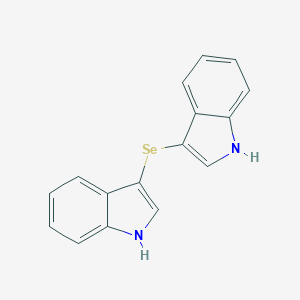

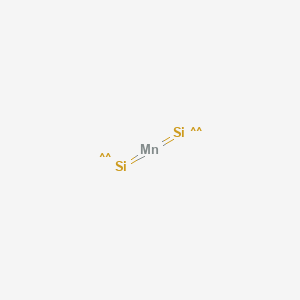
![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
